molecular formula C17H19NOS B8240682 (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

Cat. No. B8240682
M. Wt: 285.4 g/mol
InChI Key: AZMKRZALCNPMMD-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C17H19NOS and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole involves the reaction of a benzo[b]thiophene derivative with a cyclohexylamine derivative, followed by cyclization to form the oxazole ring.

Starting Materials
Benzo[b]thiophene, Cyclohexylamine, Acetic anhydride, Sodium acetate, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Methanol, Wate

Reaction
1. Benzo[b]thiophene is reacted with acetic anhydride and sodium acetate in the presence of hydrochloric acid to form the corresponding acetylated derivative., 2. The acetylated derivative is then reacted with cyclohexylamine in the presence of sodium hydroxide to form the desired amine derivative., 3. The amine derivative is then cyclized with the help of methanol and water to form the oxazole ring., 4. The resulting product is purified using ethyl acetate to obtain (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole.

properties

IUPAC Name

(4S)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-6-12(7-3-1)14-11-19-17(18-14)16-10-13-8-4-5-9-15(13)20-16/h4-5,8-10,12,14H,1-3,6-7,11H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMKRZALCNPMMD-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

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